molecular formula C9H11BO4 B572987 (2-(Methoxycarbonyl)-4-methylphenyl)boronic acid CAS No. 1256355-43-7

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Cat. No.: B572987
CAS No.: 1256355-43-7
M. Wt: 193.993
InChI Key: VGWIKSSTFJNMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid (CAS 603122-81-2) is a boronic acid derivative featuring a phenyl ring substituted with a methoxycarbonyl (-COOCH₃) group at position 2 and a methyl (-CH₃) group at position 4. Its molecular formula is C₉H₁₁BO₄, with a molecular weight of 194.08 g/mol . Key physicochemical properties include:

  • LogP: -0.54 (indicating moderate hydrophilicity)
  • Polar Surface Area (PSA): 66.76 Ų
  • Rotatable bonds: 3
  • Hydrogen bond donors/acceptors: 2/4

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners for aryl halides. The methoxycarbonyl group enhances electron-withdrawing effects, while the methyl group provides steric bulk, influencing reactivity and selectivity in synthesis .

Properties

IUPAC Name

(2-methoxycarbonyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIKSSTFJNMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681864
Record name [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-43-7
Record name [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C10H13BO4, is recognized for its interactions with various biological targets, particularly in cancer research. The following sections will detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play critical roles in various cellular processes including proliferation, differentiation, and survival. The compound has been shown to inhibit FGFR activity effectively, leading to downstream effects on several signaling pathways:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt signaling pathway

Biochemical Pathways

The inhibition of FGFRs by this compound disrupts normal signaling cascades, which can result in the induction of apoptosis in cancer cells. Notably, studies have demonstrated that it inhibits the proliferation of breast cancer 4T1 cells while inducing apoptosis through these pathways .

Pharmacokinetics

Absorption and Distribution

Due to its low molecular weight and structural properties, this compound is anticipated to have favorable pharmacokinetic characteristics. It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

Stability and Dosage Effects

In laboratory settings, the compound exhibits good stability under standard conditions and maintains its inhibitory activity over time. Dosage studies in animal models indicate that lower doses effectively inhibit tumor growth without significant toxicity, suggesting a therapeutic window for potential clinical applications.

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have shown significant inhibition of breast cancer cell lines with IC50 values indicating effective concentrations for therapeutic use:

Cell LineIC50 (µM)
4T1 Breast Cancer0.05

This compound has also been implicated in enhancing the efficacy of other anticancer agents when used in combination therapies .

Other Biological Activities

Beyond its anticancer effects, boronic acids like this compound have demonstrated antibacterial and antiviral activities. These properties arise from their ability to interfere with essential biological processes in pathogens .

Case Studies

  • Breast Cancer Research : A study conducted on 4T1 cells showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to control groups.
  • Combination Therapy : In research exploring combination therapies for leukemia, this compound was found to synergize with cytidine analogues, enhancing cytotoxicity against HL60 leukemia cells significantly more than either agent alone .
  • Metabolic Studies : Investigations into the metabolic pathways of this compound revealed that it undergoes oxidation and reduction reactions that yield various derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

a) 4-Methylphenylboronic Acid
  • Structure : Phenyl ring with a single methyl group at position 4.
  • Molecular Weight : 136.04 g/mol .
  • Reactivity : In Suzuki reactions with bromobenzene, this compound achieved 72% yield under Pd catalysis (1,4-dioxane/K₃PO₄) .
  • Comparison : The absence of an electron-withdrawing group (e.g., methoxycarbonyl) increases electron density on the phenyl ring, enhancing reactivity compared to the target compound.
b) 4-(Methoxycarbonyl)phenylboronic Acid
  • Structure : Phenyl ring with a methoxycarbonyl group at position 4.
  • Reactivity : Achieved 62% yield in carboxylation reactions with CO₂ under Rh catalysis .
  • Comparison: The methoxycarbonyl group at position 4 (vs.
c) (3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid
  • Structure : Methyl at position 4 and methoxycarbonyl at position 3.
  • Similarity to Target Compound : 0.82 (based on structural fingerprints) .
  • Key Difference : Substituent positions alter steric and electronic effects, likely reducing compatibility with sterically demanding catalysts.

Electronic and Steric Effects

The target compound’s methoxycarbonyl group is strongly electron-withdrawing, which:

  • Increases stability against protodeboronation compared to electron-rich analogs like 4-methylphenylboronic acid .

The methyl group at position 4 introduces steric hindrance, which:

  • Limits access to the boronic acid moiety, as seen in lower yields (e.g., 65–72% in Suzuki reactions) compared to less hindered analogs .
  • Enhances regioselectivity in coupling reactions by directing catalysts to less hindered positions.

Physicochemical Properties

Property Target Compound 4-Methylphenylboronic Acid 4-(Methoxycarbonyl)phenylboronic Acid
Molecular Weight 194.08 g/mol 136.04 g/mol 180.00 g/mol
LogP -0.54 ~2.1 (estimated) ~1.2 (estimated)
PSA 66.76 Ų 40.5 Ų 66.76 Ų
Rotatable Bonds 3 1 2
Hydrogen Bond Donors 2 2 2
  • The target compound’s lower LogP than 4-methylphenylboronic acid reflects increased polarity due to the methoxycarbonyl group.
  • Higher PSA compared to 4-methylphenylboronic acid enhances solubility in polar solvents (e.g., DMSO, methanol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.